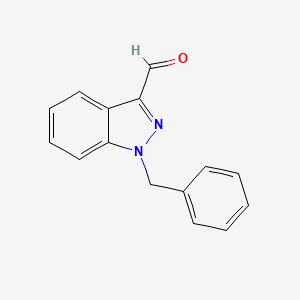
1-Benzylindazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O. It belongs to the class of indazole derivatives, which are known for their significant biological and pharmacological activities. The indazole ring system is a common structural motif in many natural products and synthetic drugs, making this compound an important compound in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Benzylindazole-3-carbaldehyde has a wide range of applications in scientific research:
Zukünftige Richtungen
While specific future directions for 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, there is a general demand for novel antimicrobials to treat life-threatening infections caused by multidrug-resistant bacterial pathogens . Compounds like this compound could potentially play a role in this area of research.
Wirkmechanismus
Target of Action
1-Benzylindazole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cGMP levels .
Biochemical Pathways
Indole-3-carbaldehyde, from which this compound is derived, is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, derivatives of indole-3-carbaldehyde play an important role in pathogen defense . .
Result of Action
Indole derivatives, in general, have been reported to have a variety of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
1-Benzylindazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes such as tyrosine kinases . These interactions are crucial as they can modulate various biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, thereby affecting downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under certain conditions, but its degradation products can also influence cellular processes . Long-term studies have indicated that this compound can have sustained effects on cell function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylindazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another method includes the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to 1-benzyl-3-hydroxymethyl-1H-indazole derivatives using specific magnesium intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized procedures to ensure high yield and purity. The use of catalytic processes and controlled reaction conditions is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylindazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Shares a similar indole ring structure but lacks the benzyl group.
1-Benzyl-3-hydroxymethyl-1H-indazole: Similar structure with a hydroxymethyl group instead of an aldehyde group.
Uniqueness: 1-Benzylindazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in drug design and synthesis .
Eigenschaften
IUPAC Name |
1-benzylindazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGYIRPJDSBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
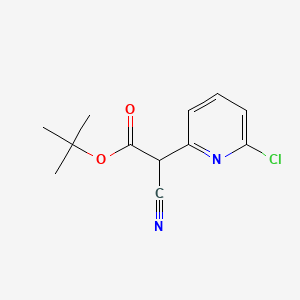
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
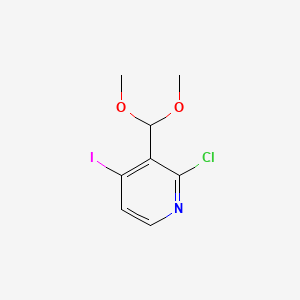
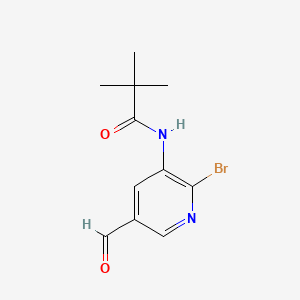
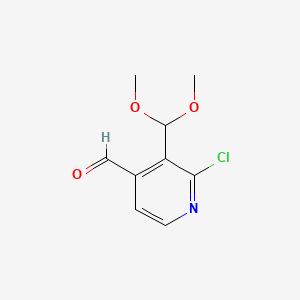

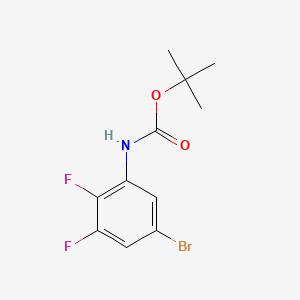
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)

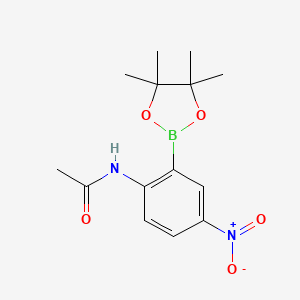
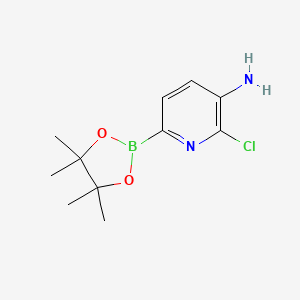
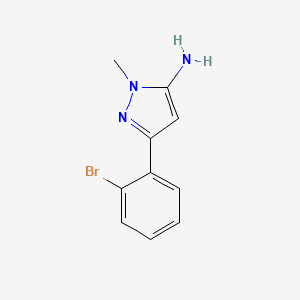
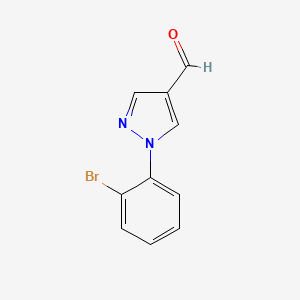
![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)
